2-Methoxy-5-nitrobenzo[d]thiazole
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Overview
Description
2-Methoxy-5-nitrobenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a methoxy group at the second position and a nitro group at the fifth position on the benzothiazole ring
Mechanism of Action
Target of Action
Similar compounds, such as benzothiazole derivatives, have been found to inhibit cox-1 . COX-1, or cyclooxygenase-1, is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes including inflammation and pain sensation.
Mode of Action
Benzothiazole derivatives have been shown to inhibit cox-1, thereby reducing the production of prostaglandins . This suggests that 2-Methoxy-5-nitrobenzo[d]thiazole may interact with its targets in a similar manner, leading to changes in cellular processes.
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of this compound.
Result of Action
Based on the potential inhibition of cox-1, it could lead to a decrease in the production of prostaglandins, potentially reducing inflammation and pain sensation .
Biochemical Analysis
Biochemical Properties
It is known that thiazoles, the class of compounds to which it belongs, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules
Cellular Effects
The cellular effects of 2-Methoxy-5-nitrobenzo[d]thiazole are also not fully known. Thiazole derivatives have been found to have potent inhibitory effects against M. tuberculosis . This suggests that this compound may also have significant effects on cellular function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. Thiazole derivatives have been found to have potent inhibitory effects against M. tuberculosis . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-nitrobenzo[d]thiazole typically involves the nitration of 2-methoxybenzothiazole. One common method includes the reaction of 2-methoxybenzothiazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fifth position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly nitrating agents and solvents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-nitrobenzo[d]thiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium hydride, alkyl halides, dimethylformamide as solvent.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Major Products Formed:
Reduction: 2-Amino-5-nitrobenzo[d]thiazole.
Substitution: 2-Alkoxy-5-nitrobenzo[d]thiazole derivatives.
Oxidation: this compound sulfoxide or sulfone.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Research has shown its potential as an anti-inflammatory agent and its ability to inhibit certain enzymes involved in disease pathways.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
2-Methoxy-5-nitrobenzo[d]thiazole can be compared with other benzothiazole derivatives such as:
2-Amino-5-nitrobenzo[d]thiazole: Similar in structure but with an amino group instead of a methoxy group, exhibiting different reactivity and biological activity.
2-Methoxy-6-nitrobenzo[d]thiazole: The nitro group is at the sixth position, leading to variations in chemical behavior and applications.
2-Methoxy-5-chlorobenzo[d]thiazole: The nitro group is replaced by a chlorine atom, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-methoxy-5-nitro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-13-8-9-6-4-5(10(11)12)2-3-7(6)14-8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCUQAOADSIOBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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